5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one
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Overview
Description
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered a lot of attention in the scientific community . Commonly used synthetic strategies for constructing the core scaffold have been discussed .Molecular Structure Analysis
The molecular structure of a related compound, 3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanenitrile, has been reported . Its InChI code is 1S/C12H12N2O/c13-7-5-12(15)14-8-6-10-3-1-2-4-11(10)9-14/h1-4H,5-6,8-9H2 .Chemical Reactions Analysis
The chemical reactions involving THIQ derivatives can be complex. For example, isoquinoline-1,3,4-trione derivatives can irreversibly inactivate caspase-3 in a 1,4-dithiothreitol (DTT)- and oxygen-dependent manner, implying that a redox cycle might take place in the inactivation process .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For the related compound 3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanenitrile, it has a molecular weight of 200.24 and is a solid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c27-20(26-13-12-15-6-4-5-7-16(15)14-26)11-10-19-24-22(28)21-17-8-2-1-3-9-18(17)29-23(21)25-19/h4-7H,1-3,8-14H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKNWBQZIKZBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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